molecular formula C22H23FN2O3 B4055192 3-(2-fluorobenzyl)-5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2,4-imidazolidinedione

3-(2-fluorobenzyl)-5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2,4-imidazolidinedione

Cat. No.: B4055192
M. Wt: 382.4 g/mol
InChI Key: OLDVCRDLAFXGSC-YBFXNURJSA-N
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Description

3-(2-fluorobenzyl)-5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2,4-imidazolidinedione is a useful research compound. Its molecular formula is C22H23FN2O3 and its molecular weight is 382.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 382.16927076 g/mol and the complexity rating of the compound is 621. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photophysical Behavior of Fluorogenic Molecules

The study of fluorogenic molecules like DFHBI derivatives, which bind to the Spinach aptamer for RNA imaging, reveals insights into their photophysical behavior. Hindered photoisomerization leads to enhanced fluorescence signals, suggesting applications in imaging and sensor technologies. The fluorescence of DFHBI-type molecules is highly dependent on the medium's pH and solvent interactions, indicating potential in sensitive environmental and biological sensors (Santra et al., 2019).

Stability and Structure of N-heterocyclic Carbenes

The stability and structure of N-heterocyclic carbenes (NHCs) with N-fluorophenyl substituents are explored through synthesis and characterization. These compounds demonstrate reactivity akin to alkyl halides, with potential applications in organic synthesis and catalysis. The exploration of electron delocalization on the stability of these NHCs opens up avenues for developing more efficient and electrophilic catalysts (Hobbs et al., 2010).

Potential Anti-Alzheimer's Agents

Research into N-benzylated derivatives of imidazolidin-2-one suggests their potential as anti-Alzheimer's agents. Analogous compounds have shown promising results in both in-vivo and in-vitro studies, indicating a therapeutic application in managing Alzheimer's disease. This research paves the way for novel treatments based on the modification of molecular structures related to donepezil, a current drug for Alzheimer's (Gupta et al., 2020).

Antimicrobial Activity

The synthesis and evaluation of 3-{4-[2-methyl-4-(4-methoxybenzylidene)-5-oxo-imidazol-1-yl]phenyl}-2-(substituted phenyl)-1,3-thiazolidin-4-one compounds have shown antimicrobial activity. These findings suggest applications in developing new antimicrobial agents, which could be crucial in addressing antibiotic resistance (Patel et al., 2010).

Properties

IUPAC Name

(5E)-3-[(2-fluorophenyl)methyl]-5-[(4-methoxy-2-methyl-5-propan-2-ylphenyl)methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O3/c1-13(2)17-10-16(14(3)9-20(17)28-4)11-19-21(26)25(22(27)24-19)12-15-7-5-6-8-18(15)23/h5-11,13H,12H2,1-4H3,(H,24,27)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLDVCRDLAFXGSC-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C=C2C(=O)N(C(=O)N2)CC3=CC=CC=C3F)C(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1/C=C/2\C(=O)N(C(=O)N2)CC3=CC=CC=C3F)C(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-fluorobenzyl)-5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2,4-imidazolidinedione
Reactant of Route 2
Reactant of Route 2
3-(2-fluorobenzyl)-5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2,4-imidazolidinedione
Reactant of Route 3
3-(2-fluorobenzyl)-5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2,4-imidazolidinedione
Reactant of Route 4
3-(2-fluorobenzyl)-5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2,4-imidazolidinedione
Reactant of Route 5
Reactant of Route 5
3-(2-fluorobenzyl)-5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2,4-imidazolidinedione
Reactant of Route 6
Reactant of Route 6
3-(2-fluorobenzyl)-5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2,4-imidazolidinedione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.